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Compound of Interest

Compound Name: Methyl (E)-m-nitrocinnamate

Cat. No.: B1631077

In-Depth Technical Guide: Methyl (E)-m-
hitrocinnamate
Abstract

This technical guide provides a comprehensive overview of methyl (E)-m-nitrocinnamate, a
key organic intermediate. It details the compound's chemical identity, including its precise
IUPAC nomenclature and structural features, and summarizes its essential physicochemical
properties. The guide offers an in-depth exploration of established synthetic methodologies,
complete with a detailed experimental protocol and a workflow visualization. Furthermore, it
discusses the compound's chemical reactivity, applications in research and drug development,
and critical safety and handling protocols. This document is intended to serve as an essential
resource for researchers, chemists, and professionals in the field of drug development, offering
both foundational knowledge and practical insights.

Chemical Identity and Structure

Methyl (E)-m-nitrocinnamate is an organic compound classified as an ester of cinnamic acid.
It is characterized by a methyl ester group, a nitro group (-NO3z) at the meta-position of the
phenyl ring, and a trans-configured (E) carbon-carbon double bond in the acrylate backbone.

IUPAC Name and Ildentifiers

¢ I[UPAC Name: methyl (E)-3-(3-nitrophenyl)prop-2-enoate[1]
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e Synonyms: Methyl (E)-3-(3-nitrophenyl)acrylate, 3-Nitrocinnamic acid methyl ester, m-
Nitrocinnamic acid methyl ester[2]

e CAS Number: 1664-59-1[1]

« PubChem CID: 5354136[3]

e Molecular Formula: C10HoNOa4[1]

e Molecular Weight: 207.18 g/mol [1]

Chemical Structure

The structure consists of a benzene ring substituted with a nitro group at the third (meta)
position relative to the propenoate side chain. The "(E)" stereochemical descriptor signifies that
the larger substituents on the double bond (the phenyl ring and the methoxycarbonyl group)
are on opposite sides, resulting in a trans configuration.[1] This geometry is crucial as it
influences the molecule's packing in the solid state and its reactivity.[1]
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Figure 1: 2D Chemical Structure of methyl (E)-3-(3-nitrophenyl)prop-2-enoate. Source:
PubChem CID 5354136

Physicochemical Properties
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The physical and chemical properties of methyl (E)-m-nitrocinnamate dictate its handling,
reactivity, and application. The presence of the nitro group and the conjugated system of the
cinnamate moiety significantly influence its characteristics.

Property Value Source
Physical State White to off-white solid/powder  [2][4]
Melting Point 125.3°C [2][5]
Boiling Point 346.2 °C (rough estimate) [2]
Water Solubility Insoluble [6]
Storage Temperature 2-8°C, under inert gas [2][5]

Synthesis and Purification

Several synthetic routes are available for methyl (E)-m-nitrocinnamate, with the choice often
depending on the desired scale, purity, and available starting materials.

Common Synthetic Routes

» Fischer Esterification of m-Nitrocinnamic Acid: This is the most direct method, involving the
reaction of m-nitrocinnamic acid with methanol in the presence of a strong acid catalyst,
such as sulfuric acid.[1][7] The acid protonates the carbonyl oxygen of the carboxylic acid,
enhancing its electrophilicity for nucleophilic attack by methanol.[7]

e Horner-Wadsworth-Emmons (HWE) Reaction: A highly efficient and stereoselective method
involves the reaction of 3-nitrobenzaldehyde with a phosphonate ylide, typically derived from
trimethyl phosphonoacetate.[1][7][8] This reaction is conducted in a solvent like DMF with a
base such as sodium methoxide and is known for producing the (E)-isomer with high
selectivity and yield (up to 98%).[7][8]

» Microwave-Assisted Synthesis: Modern approaches utilize microwave irradiation to
accelerate the reaction, offering a more energy-efficient and faster alternative under mild
conditions.[1]
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Synthesis Workflow Diagram

The following diagram illustrates the Horner-Wadsworth-Emmons (HWE) reaction, a preferred
method for its high yield and stereoselectivity.
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Caption: HWE synthesis of Methyl (E)-m-nitrocinnamate.

Detailed Experimental Protocol: HWE Synthesis

This protocol is adapted from established procedures for the Horner-Wadsworth-Emmons
reaction.[7][8]

e Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-
nitrobenzaldehyde (1.0 eq) and trimethyl phosphonoacetate (1.2-1.5 eq) in anhydrous N,N-
dimethylformamide (DMF).

o Base Addition: Cool the solution in an ice bath. Add sodium methoxide (1.5-2.0 eq) portion-
wise, ensuring the temperature remains below 10°C. The addition of the base is critical as it
deprotonates the phosphonate to form the reactive ylide.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at
ambient temperature. Monitor the reaction's progress using Thin Layer Chromatography
(TLC) until the starting aldehyde is consumed (typically a few hours).

Workup: Quench the reaction by slowly pouring the mixture into ice-cold water. Acidify the
agueous mixture to pH 1 with dilute hydrochloric acid. This step protonates any remaining
base and precipitates the organic product.[8]

Isolation: Collect the resulting solid precipitate by vacuum filtration.

Purification: Wash the crude solid with cold water to remove inorganic salts.[8] Further
purification can be achieved by recrystallization from a suitable solvent, such as methanol or
ethanol, to yield the pure methyl (E)-m-nitrocinnamate as a yellow or beige solid.[6]

Reactivity and Applications

The chemical reactivity of methyl (E)-m-nitrocinnamate is governed by its three primary

functional groups: the nitro group, the ester, and the alkene.

Key Chemical Reactions

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group
using various reducing agents (e.g., Sn/HCI, Hz/Pd-C). This transformation is fundamental
for synthesizing aniline derivatives, which are precursors to a wide range of pharmaceuticals
and dyes.

Hydrolysis of the Ester: The methyl ester can be hydrolyzed back to the corresponding
carboxylic acid (m-nitrocinnamic acid) under acidic or basic conditions.[1]

Reactions at the Alkene: The electron-withdrawing nature of the nitrophenyl and
methoxycarbonyl groups makes the double bond susceptible to nucleophilic addition
(Michael addition). It can also undergo [2+2] photodimerization upon UV irradiation to form
cyclobutane derivatives (truxinates), a reaction of interest in photochemistry and material
science.[1][9]

Applications in Research and Drug Development

Methyl (E)-m-nitrocinnamate is a versatile intermediate in organic synthesis.[1][7]
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 Building Block for Heterocycles: The corresponding amine (methyl (E)-m-aminocinnamate) is
a key precursor for synthesizing heterocyclic scaffolds like indoles and quinolines, which are
prevalent in bioactive molecules.

o Precursor for Bioactive Compounds: Cinnamic acid derivatives are studied for a wide range
of biological activities. While specific research on this exact molecule is limited, its structural
motifs are found in compounds investigated for antiviral, anticancer, and anti-inflammatory
properties.[7] The strategic placement of functional groups, like the methyl ester, can be
used to modulate the lipophilicity and pharmacokinetic properties of potential drug
candidates.

o Material Science: The conjugated 1t-system of the molecule gives it electronic properties that
are of interest for applications in organic electronics and optoelectronic devices.[1][7]

Safety and Handling

Proper handling is essential due to the potential hazards associated with nitroaromatic
compounds.

e General Handling: Use in a well-ventilated area. Wear appropriate personal protective
equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][10]
Avoid formation of dust and aerosols.[6]

» Fire Safety: The compound is combustible. Use water spray, alcohol-resistant foam, dry
chemical, or carbon dioxide for extinguishing fires.[10]

 Stability and Storage: The compound is stable under recommended storage conditions.[6]
Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under
an inert atmosphere.[2][11]

 Incompatibilities: Avoid contact with strong bases and oxidizing agents.[6][11]

o Toxicology: Detailed toxicological data is not widely available. As with any chemical, avoid
ingestion, inhalation, and direct contact with skin and eyes.[6][10] In case of exposure, follow
standard first-aid measures and consult a physician.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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